

Conservation of ADGRB3 Across Species: A Technical Guide

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Compound of Interest

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Abstract

Adhesion G protein-coupled receptor B3 (ADGRB3), also known as Brain-Specific **Angiogenesis Inhibitor 3** (BAI3), is a crucial regulator of synaptogenesis, myoblast fusion, and other vital cellular processes. Its high degree of conservation across a wide range of species underscores its fundamental biological importance and highlights its potential as a therapeutic target. This technical guide provides an in-depth analysis of the cross-species conservation of ADGRB3, detailing its genetic and protein structure, conserved functional domains, and associated signaling pathways. Furthermore, this guide outlines key experimental protocols for studying ADGRB3 function, offering a valuable resource for researchers in the fields of neuroscience, developmental biology, and drug discovery.

Introduction

ADGRB3 is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized by a large extracellular domain involved in cell-cell and cell-matrix interactions, coupled to a seven-transmembrane domain that initiates intracellular signaling.[1][2] In humans, ADGRB3 is predominantly expressed in the brain, particularly in neurons and glial cells, with lower levels of expression in other tissues such as skeletal muscle and pancreas.[2] Its functional significance is underscored by its involvement in critical physiological processes, including the formation and maintenance of synapses and the fusion of myoblasts during muscle development.[2][3] Genetic variations and altered expression of ADGRB3 have been

implicated in a range of pathologies, including neurological disorders like schizophrenia and epilepsy, as well as various cancers.[\[2\]](#)

The evolutionary conservation of ADGRB3 across diverse species, from invertebrates to vertebrates, suggests a fundamental and conserved biological role. This guide explores the extent of this conservation, providing a comparative analysis of ADGRB3 orthologs and discussing the implications for its function and for the development of therapeutic interventions.

Cross-Species Conservation of ADGRB3

The structural and functional conservation of ADGRB3 across different species provides valuable insights into its essential biological roles. Analysis of orthologous protein sequences reveals a high degree of similarity, particularly within key functional domains.

Quantitative Analysis of Protein Sequence Conservation

To quantify the degree of conservation, the protein sequences of ADGRB3 orthologs from *Homo sapiens* (human), *Mus musculus* (mouse), *Danio rerio* (zebrafish), and its ortholog *unc-5* from *Drosophila melanogaster* (fruit fly) were aligned using Clustal Omega.[\[4\]](#)[\[5\]](#) The resulting percentage identity matrix is presented in Table 1.

Species	Homo sapiens	Mus musculus	Danio rerio	Drosophila melanogaster (unc-5)
Homo sapiens	100%	92.36% [1]	73.55% [1]	25.8%
Mus musculus	92.36% [1]	100%	72.9%	25.5%
Danio rerio	73.55% [1]	72.9%	100%	26.2%
Drosophila melanogaster (unc-5)	25.8%	25.5%	26.2%	100%

Table 1:
Percentage
identity matrix of
ADGRB3 protein
sequences
across selected
species. The
high identity
between human
and mouse
sequences
highlights a
strong
conservation in
mammals. While
the identity with
zebrafish is
lower, it is still
significant,
indicating a
conserved
function in
vertebrates. The
lower identity
with the fruit fly
ortholog, unc-5,

is expected given the evolutionary distance, yet key functional domains are conserved.

Conservation of Functional Domains

ADGRB3 possesses a characteristic multi-domain structure that is largely conserved across species. These domains are critical for its function in cell adhesion and signal transduction.

Domain	Function	Conservation Status
Thrombospondin Type 1 Repeats (TSRs)	Mediate interactions with extracellular matrix proteins and cell surface receptors. [2]	Highly conserved across vertebrates.
GPCR Autoproteolysis-Inducing (GAIN) Domain	Responsible for autoproteolytic cleavage, separating the extracellular and transmembrane domains. [2]	A hallmark of the aGPCR family, this domain is structurally and functionally conserved.
Seven-Transmembrane (7TM) Domain	The core signaling component of the receptor, transducing extracellular signals to intracellular pathways.	The seven-transmembrane helical structure is highly conserved across all orthologs.
Intracellular C-terminal domain	Interacts with cytoplasmic signaling molecules to initiate downstream cascades.	Shows variability but contains conserved motifs for protein-protein interactions.

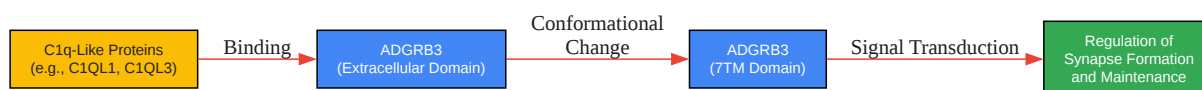
Table 2: Conservation of key functional domains in ADGRB3. The preservation of these domains across diverse species strongly suggests a conserved mechanism of action.

Signaling Pathways of ADGRB3

ADGRB3-mediated signaling is crucial for its roles in synaptogenesis and myoblast fusion. The primary signaling cascades involve interactions with C1q-like (C1QL) proteins and the ELMO1/DOCK1/Rac1 complex.

C1q-Like (C1QL) Protein Interaction and Synaptogenesis

Secreted C1QL proteins act as extracellular ligands for ADGRB3, initiating a signaling cascade that is critical for the regulation of synapse formation and maintenance.[6][7] This interaction is particularly important in the central nervous system.

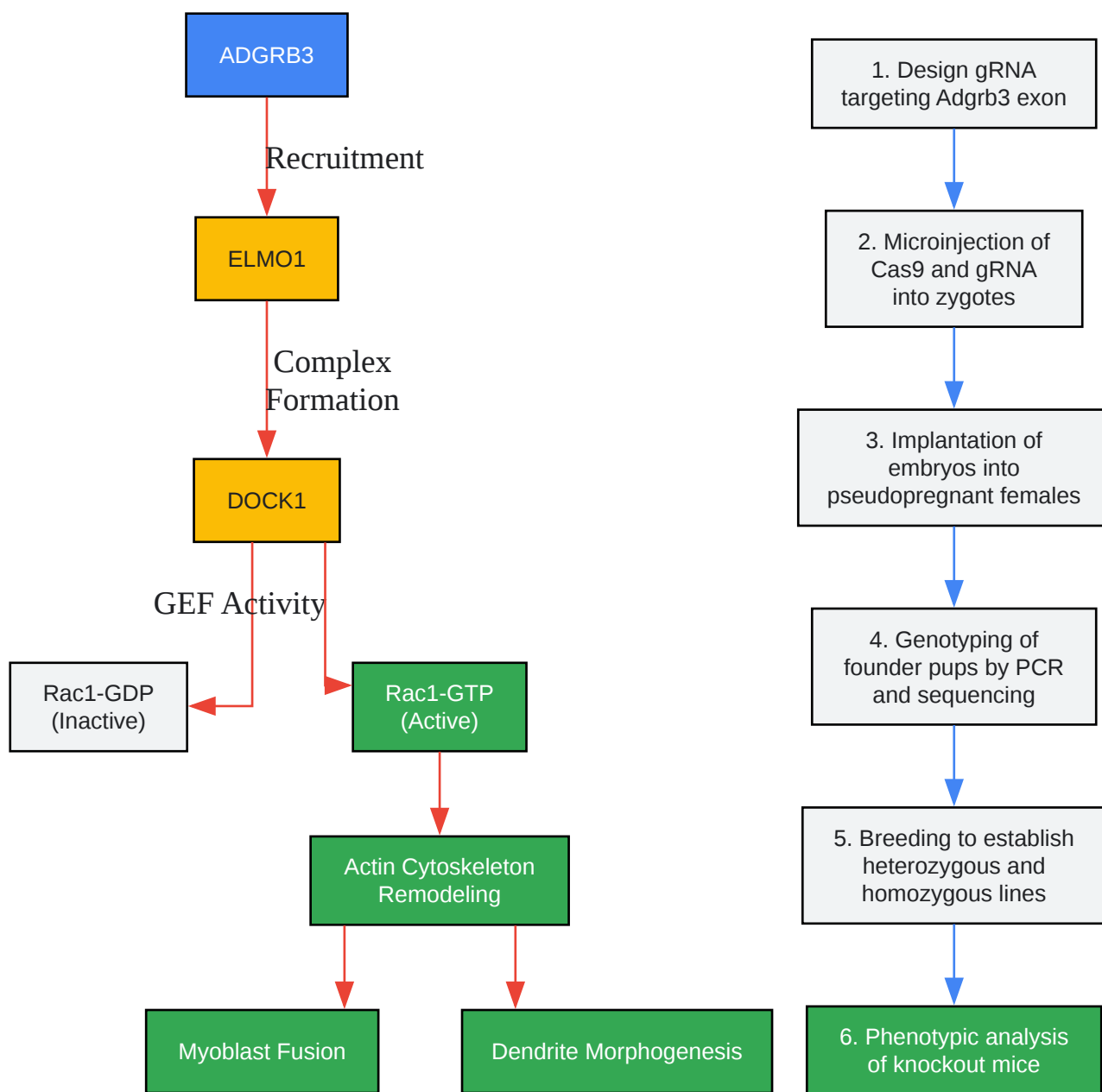


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Figure 1: C1QL-ADGRB3 signaling pathway in synaptogenesis.

ELMO1/DOCK1/Rac1 Pathway in Myoblast Fusion and Neuronal Morphogenesis

ADGRB3 plays a pivotal role in myoblast fusion and the regulation of neuronal dendrite morphology through its interaction with the intracellular ELMO1/DOCK1 complex, which in turn activates the Rho GTPase, Rac1.[3][8]



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